![molecular formula C9H10N2O3S B181977 Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 32084-53-0](/img/structure/B181977.png)
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound with a unique structure that combines elements of thiazole and pyrimidine rings
Mechanism of Action
Target of Action
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are known to be promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
It’s known that structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: This compound shares a similar thiazole-pyrimidine structure but has different functional groups.
2-substituted thiazolo[3,2-a]pyrimidine derivatives: These compounds have various substituents at the 2-position, which can alter their chemical and biological properties.
Uniqueness
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
This compound is characterized by its thiazolo[3,2-a]pyrimidine core structure, which is known for its potential in various therapeutic applications. The molecular formula is C9H10N2O3S, and it features functional groups that contribute to its biological activity.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have demonstrated significant antitumor properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1.96 µM to 22.73 µM depending on the specific derivative and structural modifications made .
Antibacterial Activity
The compound exhibits notable antibacterial effects against a spectrum of pathogens. Research has shown that derivatives of thiazolo[3,2-a]pyrimidine can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anti-inflammatory Effects
This compound has also been reported to possess anti-inflammatory properties. It modulates inflammatory cytokines and reduces the production of nitric oxide in macrophages, indicating its potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been identified as a positive allosteric modulator for certain receptors like NMDA receptors.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis .
Study on Antitumor Activity
A study conducted on MCF-7 cells demonstrated that this compound significantly reduced cell viability with an IC50 value of approximately 1.96 µM. The study further indicated that the compound induced apoptosis through the intrinsic pathway involving caspase activation .
Antibacterial Evaluation
In vitro assays revealed that derivatives exhibited effective antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 µg/mL to 8 µg/mL depending on the specific structure . These findings support the potential application of this compound in developing new antibacterial agents.
Comparative Analysis with Similar Compounds
Compound | Structure | Antitumor Activity (IC50) | Antibacterial Activity (MIC) |
---|---|---|---|
Ethyl 5-oxo... | Thiazolo[3,2-a]pyrimidine | 1.96 µM (MCF-7) | 0.5 - 8 µg/mL |
N-cycloheptyl... | Thiazolo[3,2-a]pyrimidine | 22.73 µM (HepG2) | Not specified |
Other derivatives | Varies | Higher IC50 values reported | Similar MIC range |
Properties
IUPAC Name |
ethyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGPOYRIGOMNSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)CCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348963 |
Source
|
Record name | Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32084-53-0 |
Source
|
Record name | Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.